N-(3,4-DIMETHOXYPHENYL)-N'-PHENETHYLUREA
Description
N-(3,4-Dimethoxyphenyl)-N'-phenethylurea is a urea derivative characterized by a 3,4-dimethoxyphenyl group attached to one nitrogen atom and a phenethyl group (benzene ring linked via an ethyl chain) to the other. Its molecular formula is C₁₇H₂₀N₂O₃, with a molecular weight of 300.36 g/mol (calculated from ). This compound is identified by multiple synonyms, including 1-(2-(3,4-Dimethoxyphenyl)ethyl)-3-phenylurea and 67616-08-4 (CAS RN) .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-9-8-14(12-16(15)22-2)19-17(20)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUCVBQUYFZWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-PHENETHYLUREA typically involves the reaction of 3,4-dimethoxyaniline with phenethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of N-(3,4-DIMETHOXYPHENYL)-N’-PHENETHYLUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Urea derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of N-(3,4-dimethoxyphenyl)-N'-phenethylurea and structurally related compounds:
Structural and Functional Comparisons
Key Research Findings
Electron-Donating vs. Electron-Withdrawing Groups :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which enhance solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) compared to electron-withdrawing groups like chlorine in diuron or linuron .
- Diuron and linuron leverage 3,4-dichlorophenyl substituents for strong herbicide activity due to increased lipophilicity and inhibition of photosynthetic electron transport .
Thiourea vs. Urea Backbone :
- Replacing the urea oxygen with sulfur (as in N-(3,4-dimethoxyphenyl)-N'-(2-methylbenzoyl)thiourea) increases metal-binding affinity but reduces hydrogen-bonding capacity, altering applications from bioactivity to coordination chemistry .
Agrochemical Potential: The compound from (N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea) combines chloro and methoxy groups, suggesting dual herbicidal and growth-regulatory effects, though its activity profile remains under investigation .
Physicochemical Properties
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